molecular formula C12H2Cl6O2 B131706 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin CAS No. 39227-28-6

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin

Cat. No. B131706
CAS RN: 39227-28-6
M. Wt: 390.9 g/mol
InChI Key: WCYYQNSQJHPVMG-UHFFFAOYSA-N
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Description

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin is a chlorinated derivative of dibenzo-p-dioxin, which is a member of a group of compounds known as polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are of significant environmental and toxicological concern due to their high toxicity, persistence, and potential for bioaccumulation. Although the specific compound 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin is not directly mentioned in the provided papers, the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is extensively studied and is known for its potent toxicity and role as an environmental contaminant .

Synthesis Analysis

The synthesis of polychlorinated dibenzo-p-dioxins, including hexachlorodibenzo-p-dioxins, can occur through the pyrolysis of polychlorophenates. This process has been used to synthesize a range of PCDD isomers, which are then separated and characterized by gas chromatography and mass spectrometry without the need for actual isolation of these toxic materials . The presence of these isomers has also been analyzed in commercial chlorinated phenols .

Molecular Structure Analysis

The molecular structure of PCDDs, including hexachlorodibenzo-p-dioxins, is characterized by two benzene rings connected by two oxygen atoms, forming a dioxin core. The number and position of chlorine atoms attached to this core define the specific isomer and its properties. The structure of these compounds has been studied using techniques such as X-ray crystallography, which provides detailed information about the molecular geometry and bond lengths .

Chemical Reactions Analysis

PCDDs, including hexachlorodibenzo-p-dioxins, can undergo various chemical reactions, primarily oxidative metabolism. For example, tetrachlorodibenzo-p-dioxin is metabolized to hydroxylated products, which can then form conjugates such as glucuronides and glucuronide-sulfates . These metabolic pathways are crucial for understanding the environmental fate and biological effects of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of PCDDs are influenced by the number and position of chlorine atoms. These properties include high stability, lipophilicity, and resistance to degradation, which contribute to their persistence in the environment and accumulation in biological tissues. The toxicity of PCDDs is closely related to their structure, with certain isomers like 2,3,7,8-TCDD being extremely potent toxins . The ability of these compounds to induce enzymes such as aryl hydrocarbon hydroxylase and δ-aminolevulinic acid synthetase is also a key aspect of their biological activity .

Scientific Research Applications

Biotransformation and Detoxification

1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin undergoes biotransformation by certain bacterial strains, which can lead to detoxification. Sphingomonas wittichii RW1, for example, can catabolize this compound, transforming it into less toxic substances like tetrachlorocatechol (Nam et al., 2006). Similarly, mixed cultures containing Dehalococcoides ethenogenes Strain 195 have shown the ability to dechlorinate and detoxify 1,2,3,4,7,8-hexachlorodibenzofuran, a related compound (Liu & Fennell, 2008).

Photodegradation

Studies on the photodegradation of hexachlorodibenzo-p-dioxins, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, have demonstrated the effectiveness of photocatalytic processes under UV irradiation for degradation, which could be significant for environmental remediation (Wu, Chang-Chien, & Lee, 2005).

Bioassay Development

Developments in bioassay techniques for measuring dioxins have included fluorescence enhancement-based methods. These approaches use fluorescein isothiocyanate-labeled DNA probes to detect the presence of dioxin compounds, including 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, offering rapid and sensitive detection (You et al., 2006).

Toxicity Studies

Research has extensively studied the toxicity of 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin, including its role in carcinogenesis and the development of toxicity syndromes in animal models. These studies are crucial for understanding the health impacts of exposure and informing regulatory guidelines (Huff et al., 2004), (Niittynen et al., 2007).

Mechanistic Insights

Studies also focus on the mechanisms of action of hexachlorodibenzo-p-dioxins. For instance, the interaction with the aryl hydrocarbon receptor and subsequent effects on gene expression have been a key area of research, providing insights into how these compounds exert their toxic effects (Steenland et al., 2004).

Safety And Hazards

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin is toxic and can cause harm if ingested .

properties

IUPAC Name

1,2,3,4,7,8-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYQNSQJHPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052067
Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin

CAS RN

39227-28-6
Record name 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
Source EPA DSSTox
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Record name 1,2,3,4,7,8-Hexachlorodibenzodioxin
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Record name 1,2,3,4,7,8-HEXACHLORODIBENZO-P-DIOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
676
Citations
R Pohjanvirta, M Unkila… - Pharmacology & …, 1993 - Wiley Online Library
We have previously demonstrated a more than 300‐fold difference in acute LD50 values for 2,3,7,8‐tetrachlorodibenzo‐p‐dioxin (TCDD) between male Long‐Evans (Turku AB; L‐E) …
Number of citations: 122 onlinelibrary.wiley.com
IH Nam, YM Kim, S Schmidt… - Applied and …, 2006 - Am Soc Microbiol
Sphingomonas wittichii RW1 is able to catabolize 1,2,3,4-tetrachlorodibenzo-p-dioxin (HB Hong, YS Chang, IH Nam, P. Fortnagel, and S. Schmidt, Appl. Environ. Microbiol. 68:2584-…
Number of citations: 100 journals.asm.org
CR Croutch, M Lebofsky, KW Schramm… - Toxicological …, 2005 - academic.oup.com
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) affects glycemia due to reduced gluconeogenesis; when combined with a reduction in feed intake, this culminates in decreased body weight…
Number of citations: 58 academic.oup.com
R Addink, M Antonioli, K Olie… - Environmental science & …, 1996 - ACS Publications
Dibenzofuran (DF) on fly ash can be converted to polychlorinated dibenzofurans (PCDF) in a N 2 /O 2 /HCl atmosphere, yielding especially 2,3,7,8-substituted congeners. This is …
Number of citations: 27 pubs.acs.org
M Niittynen, U Simanainen, P Syrjälä, R Pohjanvirta… - Toxicology, 2007 - Elsevier
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the most potent congener of polychlorinated dibenzo-p-dioxins. The potency of 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin (HxCDD) is only …
Number of citations: 29 www.sciencedirect.com
GG Choudhry, GRB Webster - Chemosphere, 1985 - Elsevier
For the determination of the quantum yields of 1,2,3,4,7-pentachlorodibenzo- p -dioxin ( 1 ) and 1,2,3,4,7,8-hexachlorodibenzo- p -dioxin ( 2 ), ten Pyrex glass photochemical cells were …
Number of citations: 63 www.sciencedirect.com
CH Wu, GP Chang-Chien, WS Lee - Journal of hazardous materials, 2005 - Elsevier
This study examined the direct photolysis and photocatalytic processes for 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) and 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-…
Number of citations: 48 www.sciencedirect.com
U Simanainen, JT Tuomisto, J Tuomisto… - Toxicology and applied …, 2002 - Elsevier
Dose responses of the characteristic short-term effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin (PeCDD), 1,2,3,4,7,8-hexachlorodibenzo-p-…
Number of citations: 46 www.sciencedirect.com
M Viluksela, BU Stahl, LS Birnbaum… - Toxicology and applied …, 1997 - Elsevier
Groups of 20 male and 20 female adult Sprague–Dawley rats were given five different doses of 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (HpCDD). Total doses for males and females (…
Number of citations: 41 www.sciencedirect.com
MK Walker, TF Catron - Toxicology and applied pharmacology, 2000 - Elsevier
Cardiotoxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) was studied in White Leghorn-Babcock (WLB) and Plymouth Rock-Barred (PRB) chick embryos. TCDD, injected on day 0 (…
Number of citations: 115 www.sciencedirect.com

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